(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes, hydrazines, and thiazolidinones under controlled conditions. The reaction may proceed through the formation of intermediate hydrazones, which then cyclize to form the final thiazolidinone structure. Common reagents include:
- Aldehydes (e.g., 3-chlorobenzaldehyde)
- Hydrazines (e.g., 1-(4-methoxyphenyl)ethylidene hydrazine)
- Thiazolidinones
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be studied for its potential as a therapeutic agent in various diseases.
Medicine
In medicine, this compound may be explored for its pharmacological properties. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar core structures, known for their diverse biological activities.
Hydrazones: Compounds containing the hydrazone functional group, often used in medicinal chemistry.
Benzyl derivatives: Compounds with benzyl groups, exhibiting various chemical and biological properties.
Uniqueness
(2E)-5-(3-chlorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18ClN3O2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18ClN3O2S/c1-12(14-6-8-16(25-2)9-7-14)22-23-19-21-18(24)17(26-19)11-13-4-3-5-15(20)10-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12+ |
InChI Key |
KYVTYBQHGMDNIU-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC(=CC=C2)Cl)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.